molecular formula C18H22F3N5O2 B6451486 N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2548988-22-1

N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451486
CAS No.: 2548988-22-1
M. Wt: 397.4 g/mol
InChI Key: CZXRGFKHPTVXOY-UHFFFAOYSA-N
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Description

This compound features a 3-methoxy-1-methylpyrazole moiety linked via a carbonyl group to a piperidin-3-yl ring, which is further substituted with a methyl group and connected to a 3-(trifluoromethyl)pyridin-2-amine group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrazole and piperidine rings contribute to conformational rigidity and target binding .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O2/c1-24-11-13(16(23-24)28-3)17(27)26-9-5-6-12(10-26)25(2)15-14(18(19,20)21)7-4-8-22-15/h4,7-8,11-12H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXRGFKHPTVXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs (pyrazole, piperidine/piperazine, trifluoromethyl groups) and are compared in Table 1:

Compound Name / ID (Evidence) Core Structure Key Substituents Molecular Formula (MW)
Target Compound Pyrazole-piperidine-pyridine 3-MeO-1-Me-pyrazole; CF₃-pyridine Not specified in evidence
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (2) Pyrazole-pyridine Cyclopropylamine; 3-Me-pyrazole C₁₂H₁₅N₃ (201.3 g/mol)
N-[(1R,3S)-3-isopropyl-3-({4-[3-(CF₃)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (3, 9) Piperazine-cyclopentane-pyran 3-CF₃-phenyl; isopropylcyclopentane C₂₅H₃₆F₃N₃O₂ (468.2 g/mol)
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine (6) Pyrazole-piperidine 3-Cl-benzyl; piperidinylethyl C₁₈H₂₄ClN₅ (357.9 g/mol)
N-(4-hydroxy-2-nitrophenyl)-formamide (8) Benzimidazole-triazole-pyridine CF₃-triazole; methylbenzoimidazole Not specified

Key Observations :

  • The target compound’s pyrazole-piperidine-pyridine scaffold is distinct from analogues with cyclopentane () or benzimidazole cores ().
  • Trifluoromethyl groups are present in both the target compound and the piperazine derivatives in and , but their positions (pyridine vs. phenyl) may alter target selectivity.
  • The 3-methoxy group on the pyrazole in the target compound is unique compared to the methyl or halogen substituents in analogues (e.g., ).

Key Observations :

  • Low yields (e.g., 17.9% in ) highlight challenges in introducing cyclopropylamine groups, whereas reductive amination () is a more efficient step.

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